molecular formula C17H16ClN3OS B15005140 3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15005140
M. Wt: 345.8 g/mol
InChI Key: GNKACMYKPCYTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thieno[2,3-b]pyridine core followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction systems may be employed to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or other interactions, leading to a biological effect. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-2-thieno[2,3-b]pyridinecarboxamide
  • 2-amino-3-methylpyridine
  • Amlodipine maleate

Uniqueness

3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features and functional groups

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-5-3-4-6-12(11)18/h3-7H,8,19H2,1-2H3,(H,20,22)

InChI Key

GNKACMYKPCYTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CC=C3Cl)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.